molecular formula C9H10N2O2 B13746932 N-[3]Pyridyl-diacetamide

N-[3]Pyridyl-diacetamide

Cat. No.: B13746932
M. Wt: 178.19 g/mol
InChI Key: SNRQSMXZAWGUJP-UHFFFAOYSA-N
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Description

N-[3]Pyridyl-diacetamide (hypothetical structure inferred from nomenclature) is a pyridine derivative featuring an acetamide group substituted at the 3-position of the pyridine ring. These compounds are often intermediates in synthesizing bioactive molecules, particularly in drug development for conditions like diabetes and inflammation .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-acetyl-N-pyridin-3-ylacetamide

InChI

InChI=1S/C9H10N2O2/c1-7(12)11(8(2)13)9-4-3-5-10-6-9/h3-6H,1-2H3

InChI Key

SNRQSMXZAWGUJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CN=CC=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-3Pyridyl-diacetamide typically involves the reaction of pyridine derivatives with acetic anhydride or acetyl chloride. One common method is the diacetylation of primary amino groups in pyridine derivatives using acetic anhydride. The reaction is usually carried out under reflux conditions, and the excess acetic anhydride is removed by vacuum distillation .

Industrial Production Methods

In industrial settings, the production of N-3Pyridyl-diacetamide may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-3Pyridyl-diacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: N-Pyridyl-diacetamide can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine amines.

Scientific Research Applications

N-3Pyridyl-diacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-3Pyridyl-diacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical properties of N-[3]Pyridyl-diacetamide analogs and related acetamide derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide 2-OH, 5-I on pyridine C₇H₇IN₂O₂ 278.05 Not provided High molecular weight due to iodine; potential radiosensitizing applications.
N-(2-Hydroxypyridin-3-yl)acetamide 2-OH on pyridine C₇H₈N₂O₂ 152.15 Not provided Enhanced solubility from hydroxyl group; simpler structure.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4-Me (pyridin-2-yl), sulfanyl-pyrimidine C₁₄H₁₆N₄OS 288.37 Not provided Sulfur-containing substituent; potential kinase inhibition activity.
N,N-Diethylacetamide Diethyl groups C₆H₁₃NO 115.18 685-91-6 Non-pyridinyl acetamide; industrial solvent with low polarity.
NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) Thiazolidinone ring, 4-methoxyphenyl C₁₆H₁₅N₃O₃S 329.37 Not provided Thiazolidinone core linked to nicotinamide; antidiabetic pharmacophore.

Key Observations:

  • Hydroxyl Group (N-(2-Hydroxypyridin-3-yl)acetamide): Improves solubility and hydrogen-bonding capacity, favoring interactions with biological targets . Sulfanyl-Pyrimidine Moiety ( Compound): Introduces steric bulk and sulfur-mediated interactions, which may enhance binding to enzymes like kinases .
  • Structural Complexity: NAT-1 incorporates a thiazolidinone ring, a known scaffold for peroxisome proliferator-activated receptor (PPAR) agonists used in diabetes treatment . N,N-Diethylacetamide lacks aromaticity, making it distinct from pyridyl derivatives and more suitable as a polar aprotic solvent .

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